An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chloro-6-(trifluoromethyl)indoline-2,3-dione
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chloro-6-(trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-chloro-6-(trifluoromethyl)indoline-2,3-dione. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its predicted NMR spectra, grounded in established principles and data from analogous structures. While experimentally obtained spectra for this specific molecule are not publicly available, this guide constructs a robust, predictive analysis to serve as a valuable resource for researchers in the field.
Molecular Structure and a Priori Considerations
4-chloro-6-(trifluoromethyl)indoline-2,3-dione belongs to the isatin family of compounds, which are recognized for their broad range of biological activities. The molecule's structure incorporates several key features that influence its NMR spectra: an indoline-2,3-dione core, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position.
The electron-withdrawing nature of the chlorine atom and the strongly electron-withdrawing trifluoromethyl group are expected to significantly deshield the protons and carbons on the aromatic ring, leading to downfield chemical shifts.[1] The trifluoromethyl group, with its three fluorine atoms, will induce characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-chloro-6-(trifluoromethyl)indoline-2,3-dione is predicted to exhibit three distinct signals in the aromatic region and one broad singlet for the N-H proton. The analysis is based on established substituent effects on the chemical shifts of isatin derivatives.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.8 - 8.0 | d | ~1.5 - 2.0 | Deshielded by the adjacent trifluoromethyl group and the carbonyl at C-3. Expected to be a doublet due to coupling with H-7. |
| H-7 | ~7.6 - 7.8 | d | ~1.5 - 2.0 | Deshielded by the adjacent chlorine atom and the carbonyl at C-2. Expected to be a doublet due to coupling with H-5. |
| NH | ~11.0 - 12.0 | br s | - | The N-H proton of the isatin ring is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electronic environment. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbonyl carbons are expected to resonate at the most downfield positions. The trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| C-2 (C=O) | ~180 - 185 | s | - | Typical chemical shift for a ketone carbonyl in an isatin ring system.[3] |
| C-3 (C=O) | ~158 - 162 | s | - | Typical chemical shift for an amide carbonyl in an isatin ring system.[3] |
| C-3a | ~120 - 125 | s | - | Quaternary carbon at the ring junction. |
| C-4 | ~135 - 140 | s | - | Aromatic carbon bearing the chlorine atom. |
| C-5 | ~125 - 130 | q | ~3 - 5 | Aromatic carbon adjacent to the CF₃ group, showing a small quartet due to two-bond C-F coupling. |
| C-6 | ~130 - 135 | q | ~30 - 35 | Aromatic carbon bearing the CF₃ group, exhibiting a larger quartet due to two-bond C-F coupling. |
| C-7 | ~115 - 120 | s | - | Aromatic carbon adjacent to the chlorine atom. |
| C-7a | ~145 - 150 | s | - | Quaternary carbon adjacent to the nitrogen atom. |
| CF₃ | ~120 - 125 | q | ~270 - 280 | The carbon of the trifluoromethyl group will appear as a large quartet due to one-bond ¹J(C-F) coupling.[4] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4-chloro-6-(trifluoromethyl)indoline-2,3-dione, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
4.2. NMR Spectrometer Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1.5 seconds
-
Spectral Width (sw): 250 ppm (centered around 125 ppm)
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for acquiring and analyzing NMR data.
The Role of Computational Methods in Spectral Prediction
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT) calculations, can provide highly accurate predictions of NMR chemical shifts.[5][6] These methods calculate the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift. For complex molecules like 4-chloro-6-(trifluoromethyl)indoline-2,3-dione, computational predictions can be an invaluable tool for initial structural verification and for guiding the interpretation of experimentally obtained spectra.
Logical Relationship of Substituent Effects on Aromatic Chemical Shifts
Caption: Influence of substituents on NMR chemical shifts.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-6-(trifluoromethyl)indoline-2,3-dione. By leveraging data from structurally related compounds and established principles of NMR spectroscopy, a comprehensive interpretation of the expected chemical shifts and splitting patterns has been presented. The included experimental protocol and discussion of computational methods offer a practical framework for researchers working with this and similar molecules. This guide serves as a foundational resource for the structural elucidation and characterization of this important class of compounds.
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-
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